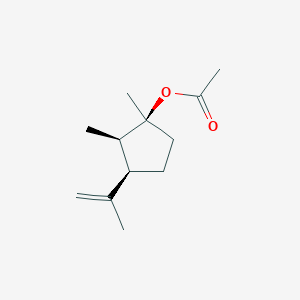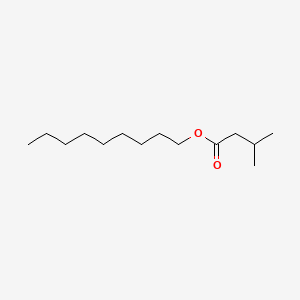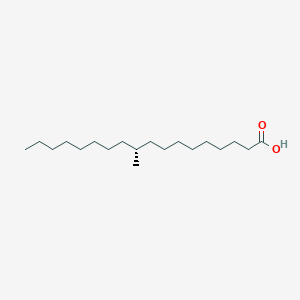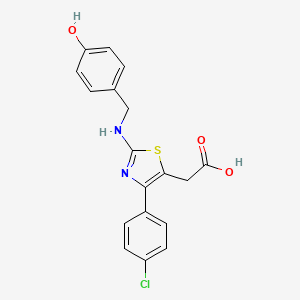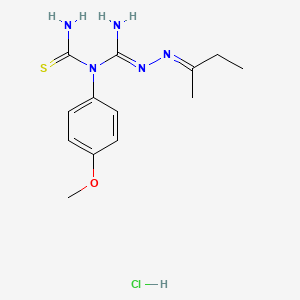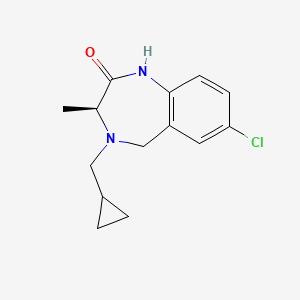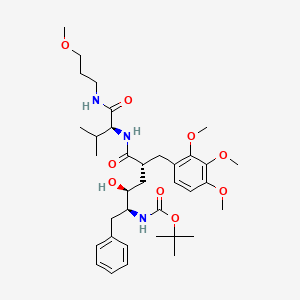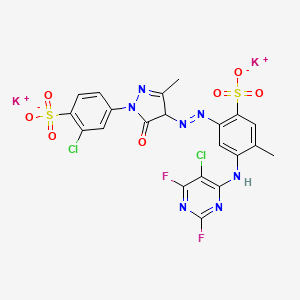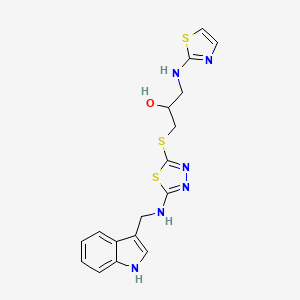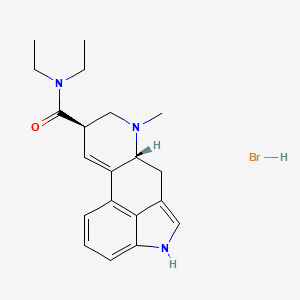
Lsd hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysergic acid diethylamide hydrobromide is a semi-synthetic compound derived from lysergic acid, which is produced by the ergot fungus (Claviceps purpurea). It is known for its potent hallucinogenic properties and has been extensively studied for its effects on the human mind and body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lysergic acid diethylamide hydrobromide is synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid and its subsequent conversion to lysergic acid diethylamide . The reaction conditions typically involve the use of organic solvents and reagents such as diethylamine.
Industrial Production Methods: Industrial production of lysergic acid diethylamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to produce lysergic acid, followed by chemical synthesis to convert it into lysergic acid diethylamide hydrobromide .
Analyse Des Réactions Chimiques
Types of Reactions: Lysergic acid diethylamide hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like diethylamine . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include lysergic acid diethylamide and its various derivatives, which have different pharmacological properties .
Applications De Recherche Scientifique
Lysergic acid diethylamide hydrobromide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to study the effects of hallucinogens on the brain and nervous system . In medicine, it has been investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical compounds .
Mécanisme D'action
The mechanism of action of lysergic acid diethylamide hydrobromide involves its interaction with the serotonergic system in the brain. It primarily binds to the 5-HT2A receptor as a partial agonist and the 5-HT1A receptor as an agonist . This interaction leads to the activation of various signaling pathways, including the phosphoinositide hydrolysis pathway, which results in the mobilization of intracellular calcium . These molecular targets and pathways are responsible for the hallucinogenic effects of the compound.
Comparaison Avec Des Composés Similaires
Lysergic acid diethylamide hydrobromide is unique compared to other similar compounds due to its potent hallucinogenic properties and its specific interaction with the serotonergic system . Similar compounds include mescaline, psilocybin, and N,N-dimethyltryptamine (DMT), which also interact with the serotonergic system but have different pharmacological profiles and effects .
Propriétés
Numéro CAS |
74023-39-5 |
|---|---|
Formule moléculaire |
C20H26BrN3O |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;hydrobromide |
InChI |
InChI=1S/C20H25N3O.BrH/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1H/t14-,18-;/m1./s1 |
Clé InChI |
RVVDWVPFRIMXFX-KEZWHQCISA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br |
SMILES canonique |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


